Methyl 4-(2-oxoazetidin-1-yl)benzoate
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Overview
Description
Methyl 4-(2-oxoazetidin-1-yl)benzoate is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is a derivative of benzoic acid and contains an azetidinone ring, which is a four-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxoazetidin-1-yl)benzoate typically involves the reaction of 4-(2-oxoazetidin-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxoazetidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(2-oxoazetidin-1-yl)benzoic acid.
Reduction: 4-(2-aminoazetidin-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-oxoazetidin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxoazetidin-1-yl)benzoate involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate: Similar in structure but with additional substituents on the azetidinone ring.
4-(2-oxoazetidin-1-yl)benzoic acid: The carboxylic acid analog of Methyl 4-(2-oxoazetidin-1-yl)benzoate.
Uniqueness
This compound is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
88072-20-2 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(2-oxoazetidin-1-yl)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-2-4-9(5-3-8)12-7-6-10(12)13/h2-5H,6-7H2,1H3 |
InChI Key |
FBKXUWRPEVAHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC2=O |
Origin of Product |
United States |
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